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1-methyl-2-undecyl-4(1H)-
Compound Name:
quinolone

Cat. No.: B119169

Technical Support Center: Optimization of
Quinolone Extraction

Welcome to the technical support center for the optimization of quinolone extraction from
complex biological samples. This resource provides detailed troubleshooting guidance and
answers to frequently asked questions to help researchers, scientists, and drug development
professionals overcome common challenges in their experimental workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of quinolones from
biological matrices.

1. Issue: Low Recovery of Quinolone Analytes

Answer: Low recovery is a common issue that can stem from several factors related to the
extraction protocol. Consider the following troubleshooting steps:

* Incorrect pH: Quinolones are amphoteric compounds, meaning their charge state is highly
dependent on pH.[1] The extraction efficiency is critically influenced by the pH of the sample
solution.[2][3] For liquid-liquid extraction (LLE), adjust the sample pH to neutralize the
quinolone molecule, thereby increasing its solubility in the organic solvent. For solid-phase
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extraction (SPE), the pH must be optimized to ensure proper retention on the sorbent. For
example, using a weak cation exchange SPE cartridge often requires adjusting the sample
pH.[4]

« Inefficient Protein Precipitation: In protocols that begin with protein precipitation, incomplete
removal of proteins can trap the analytes, leading to their loss. The choice of precipitating
agent (e.g., acetonitrile, methanol, trichloroacetic acid) and the sample-to-solvent ratio are
critical.[5][6] A sample-to-acetonitrile ratio of 1:4 or 1.5 is often effective for protein
precipitation.[7]

e Suboptimal LLE/SPE Solvents: The choice of elution solvent in SPE or extraction solvent in
LLE is crucial. The solvent must be strong enough to disrupt the analyte-sorbent interactions
(SPE) or effectively partition the analyte from the aqueous phase (LLE) while minimizing the
co-extraction of interfering matrix components.[8]

e Improper SPE Sorbent Selection: The type of SPE sorbent (e.g., reversed-phase, ion-
exchange, polymeric) must be appropriate for the specific quinolone and matrix. Polymeric
sorbents are often used for their mixed-mode retention capabilities.[1]

2. Issue: High Matrix Effects (lon Suppression or Enhancement) in LC-MS/MS Analysis

Answer: Matrix effects occur when co-eluting compounds from the sample interfere with the
ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate
quantification.[9][10][11]

e Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the
interfering components. Transitioning from a simple protein precipitation method to a more
rigorous cleanup technique like SPE or the QUEChERS method can significantly reduce
matrix interferences.[7][12]

e Optimize Chromatography: Adjusting the HPLC/UPLC gradient can help separate the
analyte of interest from co-eluting matrix components.[11]

o Dilute the Sample: If sensitivity allows, diluting the final extract can mitigate matrix effects by
reducing the concentration of interfering substances.[12]

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.researchgate.net/publication/256329480_On-line_anion_exchange_solid-phase_extraction_coupled_to_liquid_chromatography_with_fluorescence_detection_to_determine_quinolones_in_water_and_human_urine
https://pmc.ncbi.nlm.nih.gov/articles/PMC5288422/
https://www.phenomenex.com/knowledge-center/spe-knowledge-center/protein-precipitation-method
https://www.agilrom.ro/wp-content/uploads/2019/04/Quinolone-antibiotics-in-bovine-liver-using-QuEChERS-kit.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11843513/
https://www.researchgate.net/publication/260378345_Comparison_of_different_solid-phase_extraction_materials_for_the_determination_of_fluoroquinolones_in_chicken_plasma_by_LC-MSMS
https://pmc.ncbi.nlm.nih.gov/articles/PMC4935370/
https://www.chromatographyonline.com/view/strategies-detection-and-elimination-matrix-effects-quantitative-lc-ms-analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352789/
https://www.agilrom.ro/wp-content/uploads/2019/04/Quinolone-antibiotics-in-bovine-liver-using-QuEChERS-kit.pdf
https://files.core.ac.uk/download/pdf/55785426.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352789/
https://files.core.ac.uk/download/pdf/55785426.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Use Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract
that has undergone the same extraction procedure can help compensate for consistent
matrix effects.[9]

o Employ Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS co-elutes with the
analyte and experiences similar matrix effects, providing the most reliable method for
correction.[10]

3. Issue: Poor Reproducibility and High Relative Standard Deviation (RSD)
Answer: Inconsistent results are often due to variability in the sample preparation workflow.

o Standardize Procedures: Ensure that every step, including vortexing/shaking times,
centrifugation speed and duration, and solvent evaporation temperatures, is performed
consistently for all samples.[7]

o Ensure Complete Solvent Evaporation and Reconstitution: If a dry-down step is used, ensure
the residue is completely dry before reconstitution. Incomplete reconstitution can lead to
significant variability. Vortexing and sonicating during reconstitution can improve consistency.

[7]

o Automate When Possible: Automated liquid handlers or SPE systems can reduce human
error and improve the precision of the extraction process.[13]

4. Issue: Clogged SPE Cartridge or HPLC Column

Answer: Clogging is typically caused by particulates or precipitated proteins in the sample
extract.

o Centrifugation: Increase the speed or duration of the centrifugation step after protein
precipitation or LLE to more effectively pellet proteins and other particulates.[7] Low
temperatures (e.g., 4°C) during centrifugation can also help remove lipids.[7]

« Filtration: Incorporate a filtration step using a syringe filter (e.g., 0.22 um) before loading the
sample onto the SPE cartridge or injecting it into the LC system.[14]

Frequently Asked Questions (FAQs)
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Q1: What is the best extraction method to start with for quinolones in plasma?

Al: The choice of method depends on the required sensitivity and throughput. The three
primary methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-
Phase Extraction (SPE).[8]

» Protein Precipitation (PPT): This is the fastest and simplest method, involving the addition of
an organic solvent like acetonitrile to precipitate proteins.[6] However, it provides minimal
cleanup and is prone to significant matrix effects.[12]

 Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte
into an immiscible organic solvent. It requires careful pH optimization and can be labor-
intensive.[5]

o Solid-Phase Extraction (SPE): SPE provides the most effective cleanup and allows for
analyte concentration, making it ideal for methods requiring high sensitivity.[8] It is more
complex and costly than PPT or LLE but generally yields cleaner extracts and lower matrix
effects.[1]

For most quantitative LC-MS/MS applications, SPE is the recommended starting point due to
its superior cleanup capabilities.

Q2: How does pH critically influence quinolone extraction?

A2: Quinolones are amphoteric molecules, typically containing both a carboxylic acid group
(pKa ~6) and a basic amine group on the piperazine ring (pKa ~8.8).[1] This means their net
charge changes with pH:

» Acidic pH (<6): The carboxylic acid is neutral, and the amine is protonated (positive charge).
o Neutral pH (6-8.8): The molecule exists as a zwitterion (both positive and negative charges).

o Alkaline pH (>8.8): The carboxylic acid is deprotonated (negative charge), and the amine is
neutral.

This pH-dependent charge state dictates the extraction strategy. For LLE, the pH is often
adjusted to the isoelectric point where the molecule is neutral, increasing its affinity for the
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organic phase. For ion-exchange SPE, the pH is adjusted to ensure the analyte carries the
appropriate charge for retention on the sorbent.[2][15] For example, a pH of 4.0-5.0 was found
to be optimal for the extraction of some quinolones using a specific magnetic solid-phase
extraction material.[2]

Q3: What are the advantages of the QUEChERS method for biological tissues?

A3: The QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally
developed for pesticide analysis, has been successfully adapted for veterinary drugs like
quinolones in animal tissues.[7][13] Its main advantages include:

o High Throughput: The streamlined two-step process (extraction/partitioning followed by
dispersive SPE cleanup) is much faster than traditional SPE.[7]

e Reduced Solvent Consumption: It uses significantly less organic solvent compared to
traditional LLE or SPE methods.[7]

» Effectiveness: It provides excellent recoveries for a broad range of analytes while effectively
removing many matrix interferences like lipids and pigments.[7][16]

Q4: How do | choose the correct SPE sorbent for quinolone extraction?

A4: The choice of sorbent depends on the specific quinolone's properties and the complexity of
the matrix.

» Reversed-Phase (e.g., C18): Retains non-polar compounds. Can be used for quinolones but
may require careful pH control to ensure the analyte is in a neutral, less polar state.

e lon-Exchange: Exploits the charge of the quinolone molecule. Weak Cation Exchange
(WCX) sorbents are commonly used to retain the protonated amine group at an acidic pH.[4]

o Polymeric Sorbents (e.g., Oasis HLB): These offer mixed-mode retention (reversed-phase
and ion-exchange characteristics) and are often effective for a wide range of quinolones
across different pH levels.

e Molecularly Imprinted Polymers (MIPs): These are highly selective sorbents designed to bind
a specific target analyte or a class of structurally similar compounds, offering superior
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cleanup.[1][14]
Q5: What are the key parameters to optimize in a Pressurized Liquid Extraction (PLE) method?

A5: Pressurized Liquid Extraction (PLE) is an automated technique that uses elevated
temperature and pressure to improve extraction efficiency. Key parameters to optimize include:

e Solvent Composition: The type and ratio of organic solvent to aqueous buffer are critical. An
80:20 mixture of acetonitrile and pH 3.0 o-phosphoric acid has been shown to be effective.
[17]

o Temperature: Higher temperatures decrease solvent viscosity and increase analyte solubility,
improving extraction. An optimal temperature might be around 80°C.[17]

o Pressure: High pressure (e.g., 2000 psi) keeps the solvent in a liquid state above its boiling
point, enabling faster extraction.[17]

o Extraction Cycles: Multiple static extraction cycles can improve recovery compared to a
single cycle.[17]

Data Presentation

Table 1: Comparison of Common Quinolone Extraction Methods

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.researchgate.net/publication/260378345_Comparison_of_different_solid-phase_extraction_materials_for_the_determination_of_fluoroquinolones_in_chicken_plasma_by_LC-MSMS
https://www.mdpi.com/2297-8739/8/11/226
https://pubmed.ncbi.nlm.nih.gov/20022328/
https://pubmed.ncbi.nlm.nih.gov/20022328/
https://pubmed.ncbi.nlm.nih.gov/20022328/
https://pubmed.ncbi.nlm.nih.gov/20022328/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization
Check Availability & Pricing

L Typical
Method Principle Pros Cons
Recovery %
High matrix
Protein removal effects, low
Protein by denaturation ) analyte
S i ] Fast, simple, low ]
Precipitation with an organic 60-90% L[6] concentration,
cost.
(PPT) solvent or acid. potential analyte
[6] loss via co-
precipitation.[12]
o Labor-intensive,
Partitioning of )
requires large
the analyte Good cleanup,
S volumes of
Liquid-Liquid between two can handle )
) o o 70-100% ) organic solvents,
Extraction (LLE) immiscible liquid various sample )
emulsion
phases based on volumes.[8] )
- formation can be
solubility.[5] )
an issue.[18]
] Excellent Higher cost,
Analyte retention ) ]
) cleanup, high requires method
) on a solid ]
Solid-Phase concentration development,
) sorbent followed 80-110% ) ]
Extraction (SPE) ] ] factor, high potential for
by elution with a o ) )
selectivity, easily  cartridge
solvent.[8] ]
automated.[18] clogging.[1]
o Fast, high o
Acetonitrile Originally for
) throughput, low ]
extraction plant matrices,
solvent use, ]
followed by ] requires
QUEChERS 75-110% effective for

salting-out and
dispersive SPE

cleanup.[7]

complex
matrices like
tissue.[7][16]

modification for
biological

samples.[7]

Table 2: Influence of pH on Quinolone Extraction Efficiency
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Predominant
pH Range .
Quinolone State

Recommended
Extraction
Approach

Rationale

Cationic (positivel
20-4.0 (P y
charged)

Cation-Exchange SPE

The positively charged
piperazine group is
retained by the
negatively charged
sorbent.[4]

Zwitterionic (neutral
40-7.0
net charge)

Reversed-Phase SPE
or LLE

The molecule is at its
least polar state,
favoring retention on
non-polar sorbents or
partitioning into

organic solvents.[15]

Anionic (negatively
>9.0
charged)

Anion-Exchange SPE

or Homogeneous LLE

The negatively
charged carboxylic
group can be retained
on an anion-exchange
sorbent. Some
specific LLE methods
work at high pH.[4][19]

Table 3: Reported Recovery Rates for Quinolones in Various Biological Matrices
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. . . Average
. Biological Extraction o
Quinolone . Recovery RSD (%) Citation(s)
Matrix Method
(%)
Ciprofloxacin,
) ) NanoMIP-
Danofloxacin,  Human Urine Up to 85% 3.0-4.5% [14]
) based SPE
Norfloxacin
11
Quinolones
(e.q., Bovine Liver QUEChERS 87.6 - 95.1% 2.9-9.8% [7]
Ciprofloxacin,
Enrofloxacin)
24 Magnetic 70.4 -
] Eggs <10% [2]
Quinolones SPE 119.7%
Enrofloxacin, Chicken
_ _ SPE 61.9 - 84.8% <12% [1]
Ciprofloxacin Plasma
_ Pressurized
Various o
_ Liquid
Fluoroquinolo  Infant Food ) 69 - 107% < 9% [17]
Extraction
nes
(PLE)
22 Antibiotics
(Quinolones ) Optimized
Animal Food 73.8 - 98.5% 5.8-12.4% [13]
& QUEChERS
Tetracyclines)
Ofloxacin, ]
) ] pH-induced 98.0 -
Ciprofloxacin, Honey <6.0% [20]
DLLME 112.5%

Enrofloxacin

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Quinolones from Human Urine

This protocol is adapted from a method using molecularly imprinted polymers (MIPs) but the
general steps are applicable to many SPE workflows.[14]
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Sample Pre-treatment:
o Collect a urine sample.

o Dilute the sample 1:9 (v/v) with a buffer solution (e.g., 50 mmol L=t MES buffer at pH 4.5).
[14]

o Filter the diluted sample through a 0.22 um membrane if particulates are present.[14]
SPE Cartridge Conditioning:

o Condition the SPE cartridge (e.g., Weak Cation Exchange) by passing a conditioning
solvent (e.g., methanol) followed by an equilibration solvent (e.qg., the dilution buffer or
HPLC-grade water).

Sample Loading:

o Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate
(e.g., 1-2 mL/min).

Washing:

o Wash the cartridge with a weak solvent (e.g., HPLC-grade water or a mild buffer) to
remove hydrophilic interferences.

o Follow with a stronger organic wash (e.g., 5% methanol in water) to remove more tightly
bound, non-analyte compounds. The specific wash steps must be optimized.

Elution:

o Elute the target quinolones using a solvent mixture designed to disrupt the sorbent-analyte
interaction (e.g., 5% formic acid in acetonitrile).

o Collect the eluate.
Post-Elution Processing:

o Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
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o Reconstitute the residue in a specific volume of the initial mobile phase for LC-MS/MS
analysis.

Protocol 2: QUEChERS Extraction of Quinolones from Animal Tissue (Bovine Liver)
This protocol is based on the Agilent Bond Elut QUEChERS method.[7]
e Sample Homogenization:

o Weigh 2 g (x 0.05 g) of homogenized tissue into a 50 mL centrifuge tube.[7]

» Extraction and Partitioning:

o

Add 10 mL of 5% formic acid in acetonitrile to the tube.[7]

[¢]

Shake vigorously for 30 seconds.

o

Add the contents of a buffered extraction salt packet (e.g., Agilent Bond Elut EN
QUECHhERS extraction kit).[7]

o

Shake vigorously for 1 minute.
e Centrifugation:

o Centrifuge the tube at 4,000 rpm for 5 minutes at 4°C. The low temperature helps in
removing lipids.[7]

e Dispersive SPE (dSPE) Cleanup:

o Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE cleanup tube (containing
sorbents like PSA and C18 to remove organic acids and lipids).[7]

o Vortex for 1 minute.
o Centrifuge at 13,000 rpm for 3 minutes.[7]
» Final Preparation:

o Transfer an aliquot (e.g., 800 uL) of the cleaned-up supernatant to a new tube.[7]
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o If necessary, evaporate to dryness and reconstitute in the mobile phase for LC-MS/MS
analysis.[7]

Visualizations

Caption: General workflow for selecting a quinolone extraction method.

Caption: Troubleshooting logic for low quinolone recovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Effective extraction and determination of 24 quinolones in water and egg samples using a
novel magnetic covalent organic framework combined with UPLC- ... - RSC Advances (RSC
Publishing) DOI:10.1039/D4RA00247D [pubs.rsc.org]

3. researchgate.net [researchgate.net]
4. researchgate.net [researchgate.net]

5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A
Review - PMC [pmc.ncbi.nlm.nih.gov]

6. Protein Precipitation Method | Phenomenex [phenomenex.com]
7. agilrom.ro [agilrom.ro]

8. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes:
Systematic Review - PMC [pmc.ncbi.nim.nih.gov]

9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological
samples - PMC [pmc.ncbi.nlm.nih.gov]

10. chromatographyonline.com [chromatographyonline.com]

11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC
[pmc.ncbi.nlm.nih.gov]

12. files.core.ac.uk [files.core.ac.uk]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.agilrom.ro/wp-content/uploads/2019/04/Quinolone-antibiotics-in-bovine-liver-using-QuEChERS-kit.pdf
https://www.benchchem.com/product/b119169?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/260378345_Comparison_of_different_solid-phase_extraction_materials_for_the_determination_of_fluoroquinolones_in_chicken_plasma_by_LC-MSMS
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra00247d
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra00247d
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra00247d
https://www.researchgate.net/figure/Effect-of-the-pH-of-the-source-phase-on-the-transport-of-the-drugs-Conditions-RP-14_fig2_237046797
https://www.researchgate.net/publication/256329480_On-line_anion_exchange_solid-phase_extraction_coupled_to_liquid_chromatography_with_fluorescence_detection_to_determine_quinolones_in_water_and_human_urine
https://pmc.ncbi.nlm.nih.gov/articles/PMC5288422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5288422/
https://www.phenomenex.com/knowledge-center/spe-knowledge-center/protein-precipitation-method
https://www.agilrom.ro/wp-content/uploads/2019/04/Quinolone-antibiotics-in-bovine-liver-using-QuEChERS-kit.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11843513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11843513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4935370/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4935370/
https://www.chromatographyonline.com/view/strategies-detection-and-elimination-matrix-effects-quantitative-lc-ms-analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352789/
https://files.core.ac.uk/download/pdf/55785426.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

e 13. Optimization of QUEChERS Method for Antibiotic Residue Analysis in Animal Foods via
Response Surface Methodology [mdpi.com]

e 14. mdpi.com [mdpi.com]

o 15, Effective extraction of fluoroquinolones from water using facile modified plant fibers -
PMC [pmc.ncbi.nlm.nih.gov]

e 16. QUEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

e 17. Optimization of a pressurized liquid extraction method by experimental design
methodologies for the determination of fluoroquinolone residues in infant foods by liquid
chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

e 18. pubs.acs.org [pubs.acs.org]

e 19. Development of a pH-dependent homogeneous liquid-liquid extraction by cold-induced
phase separation in acetonitrile/water mixtures for determination of quinolone residues in
animal-derived foods - PubMed [pubmed.ncbi.nim.nih.gov]

o 20. Determination of quinolone antibiotics in honey by pH-induced natural deep eutectic
solvent combined with vortex-assisted dispersive liquid—liquid microextraction - Analytical
Methods (RSC Publishing) [pubs.rsc.org]

 To cite this document: BenchChem. [optimization of quinolone extraction from complex
biological samples]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119169#optimization-of-quinolone-extraction-from-
complex-biological-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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